2-{[5-(2-tert-butylphenoxy)pentyl]amino}ethanol
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Description
The compound “2-{[5-(2-tert-butylphenoxy)pentyl]amino}ethanol” is an organic compound containing a tert-butyl group, a phenoxy group, a pentyl group, an amino group, and an ethanol group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a phenol ring (from the phenoxy group) attached to a five-carbon chain (from the pentyl group), with a tert-butyl group attached to the second carbon of the chain and an aminoethanol group attached to the end of the chain .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the phenol group might undergo electrophilic aromatic substitution . The alcohol group could potentially be converted into an alkyl halide under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, its boiling point, melting point, and solubility would depend on factors like the size and shape of the molecule, the types of functional groups present, and the overall polarity of the molecule .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[5-(2-tert-butylphenoxy)pentylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-17(2,3)15-9-5-6-10-16(15)20-14-8-4-7-11-18-12-13-19/h5-6,9-10,18-19H,4,7-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKXCFPICVDNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCCNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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